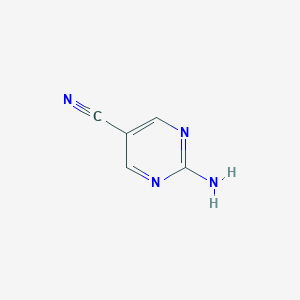
2-Aminopyrimidine-5-carbonitrile
Cat. No. B129654
Key on ui cas rn:
1753-48-6
M. Wt: 120.11 g/mol
InChI Key: SEUSFEKWVIFWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536168B2
Procedure details


(Prepared according to: Organic Synthesis, Vol 4, p. 182.) In a 3-necked, round-bottom flask is placed 5.4 mL of concentrated HCl (65 mmol). The solution is cooled to 0° C. and 2-amino-5-cyanopyrimidine (515 mg, 4.28 mmol) is added portion wise with stirring until a homogeneous solution is obtained. The solution is then cooled to −15° C. A 100 mL addition funnel is fitted to the flask and a cold solution of NaNO2 (592 mg, 8.6 mmol) in 5 ml of water is then added dropwise with stirring over period of 20 min. (The temperature is kept at −15 to −10° C.) The solution is stirred an additional hour and the temperature is allowed to rise to −5. At this point, the mixture is carefully neutralized to about pH 7 with a 30% solution of NaOH, taking care that the temperature does not rise above 0° C. The solution is extracted with EtOAc (3×20 ml), dried over MgSO4, filtered and evaporated to give a yellow solid (159 mg, 21.3% yield).




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
21.3%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].N[C:3]1[N:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][N:4]=1.N([O-])=O.[Na+].[OH-].[Na+]>O>[Cl:1][C:3]1[N:8]=[CH:7][C:6]([C:9]#[N:10])=[CH:5][N:4]=1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
515 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=N1)C#N
|
Step Three
Step Four
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring until a homogeneous solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(Prepared according to: Organic Synthesis, Vol 4, p. 182.) In a 3-necked, round-bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is then cooled to −15° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 100 mL addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is fitted to the flask
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring over period of 20 min. (The temperature
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is kept at −15 to −10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred an additional hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not rise above 0° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solution is extracted with EtOAc (3×20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=N1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 159 mg | |
| YIELD: PERCENTYIELD | 21.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
